![molecular formula C15H20N2O3 B2734905 ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-indole-2-carboxylate CAS No. 837381-73-4](/img/structure/B2734905.png)

ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-indole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

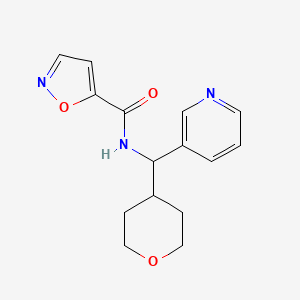

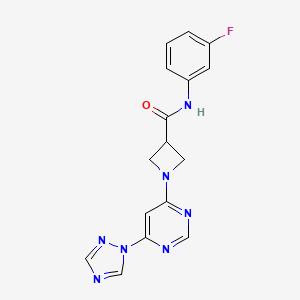

The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The presence of the dimethylamino group and the methoxy group could potentially influence the compound’s reactivity and interactions with other molecules .

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the indole ring, the ethyl carboxylate group, the dimethylamino group, and the methoxy group. These groups could potentially form various intra- and intermolecular interactions, influencing the compound’s overall structure and properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to participate in a variety of chemical reactions. For example, carbodiimides are known to react with primary amines to yield amide bonds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar dimethylamino and methoxy groups could influence its solubility in different solvents .Applications De Recherche Scientifique

Antiviral Research

Research has shown that derivatives of "ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-indole-2-carboxylate" exhibit potent antiviral activities. For instance, a preclinical study on a closely related compound, AV0038, demonstrated high efficiency in the prevention and treatment of influenza A in mice, highlighting its potential as an anti-influenza drug candidate due to its favorable pharmacological properties, including high solubility, metabolic stability, and low acute toxicity (Ivashchenko et al., 2014). Another study focused on Arbidol, a well-known broad-spectrum antiviral compound, underlines its mechanism of action against various viruses, including influenza A and B, by inhibiting virus-mediated fusion with target cells, thereby blocking virus entry into target cells (Boriskin et al., 2008).

Synthesis and Antiviral Activity Studies

The synthesis and evaluation of antiviral activities of substituted ethyl 5-hydroxy-1H-indole-3-carboxylates have also been explored. These studies have led to the identification of compounds with significant activity against viruses such as BVDV, HCV, and influenza A/Aichi/2/69(H3N2), suggesting their efficacy in suppressing virus replication in cell cultures and animal models (Ivashchenko et al., 2015).

Chemical Synthesis and Bioconjugation

The compound's derivatives have been utilized in chemical synthesis and bioconjugation applications. For instance, studies on EDC/sNHS-mediated bioconjugation reactions with carboxylated peptide substrates reveal the potential for preparing variants for medical research, highlighting the importance of understanding reaction conditions and side reactions to optimize product formation (Totaro et al., 2016).

Material Science and Polymer Research

The molecule has found applications in material science, particularly in the synthesis of polymers with specific properties. For example, research into the synthesis of amphiphilic copolymers of 2-(dimethylamino)ethyl methacrylate (DMAEMA) and n-butyl methacrylate (BMA) for biomedical applications shows the potential of such materials in drug delivery systems (Lee et al., 2003).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-5-20-15(18)14-12(9-17(2)3)11-8-10(19-4)6-7-13(11)16-14/h6-8,16H,5,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIOOHNAOUXZGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)CN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B2734825.png)

![2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2734826.png)

![3-(3-hydroxypropyl)-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734830.png)

![{7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2734831.png)

![N-(4-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2734835.png)

![(E)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2734836.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2734839.png)

![2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2734841.png)